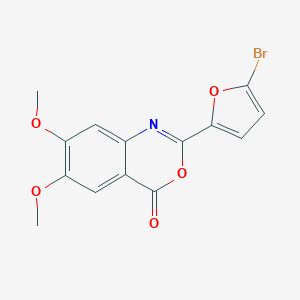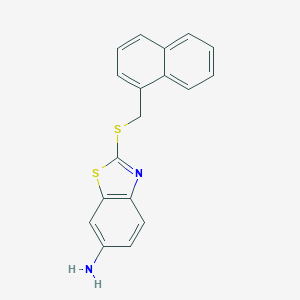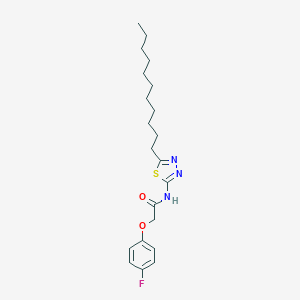
2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the bromination of a furan derivative followed by cyclization with appropriate reagents. One common method involves the reaction of 5-bromo-2-furoic acid with a suitable amine to form the corresponding amide, which is then cyclized under acidic conditions to yield the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted benzoxazine derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 2-(5-bromofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-2-furyl)quinoxaline: Another heterocyclic compound with a similar furan ring structure.
3-(5-Bromo-2-furyl)-2-quinoxalone: Shares the brominated furan moiety but differs in the fused ring system.
Uniqueness
2-(5-Bromo-2-furyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazine-furan fusion, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H10BrNO5 |
|---|---|
Poids moléculaire |
352.14 g/mol |
Nom IUPAC |
2-(5-bromofuran-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H10BrNO5/c1-18-10-5-7-8(6-11(10)19-2)16-13(21-14(7)17)9-3-4-12(15)20-9/h3-6H,1-2H3 |
Clé InChI |
KVMVIANIQSGHHS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC=C(O3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(6-amino-1,3-benzothiazol-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B302805.png)
![1,3-dimethyl-8-sulfanyl-7-[[3-(trifluoromethyl)phenyl]methyl]purine-2,6-dione](/img/structure/B302806.png)
![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![7-(3,4-dichlorobenzyl)-8-[(2-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B302811.png)
![1,3-DIETHYL-5-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B302812.png)

![N-(2,3-dimethylphenyl)-2-{[1-(4-fluorophenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B302814.png)
![[4-[(Z)-(2-anilino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] adamantane-1-carboxylate](/img/structure/B302816.png)
![(5E)-2-anilino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302819.png)
![4-{[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B302821.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302823.png)

![2-[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenoxy]acetonitrile](/img/structure/B302828.png)
